molecular formula C16H24GdN4O8- B1198928 Gadoterate

Gadoterate

Número de catálogo: B1198928
Peso molecular: 557.6 g/mol
Clave InChI: GFSTXYOTEVLASN-UHFFFAOYSA-J
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gadoterate, commonly known as gadoteric acid, is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It is composed of gadolinium (Gd³⁺) complexed with the organic acid DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This compound is used in the form of its meglumine salt, this compound meglumine, and is known for its high stability and safety profile .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of gadoterate involves the complexation of gadolinium ions with DOTA. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound meglumine involves large-scale synthesis using similar steps but optimized for efficiency and purity. The process includes stringent quality control measures to ensure the safety and efficacy of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Gadoterate primarily undergoes complexation reactions. It is highly stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

    Reagents: Gadolinium oxide, DOTA, meglumine.

    Conditions: Aqueous solution, controlled pH, and temperature.

Major Products

The major product of these reactions is this compound meglumine, a stable and highly soluble compound used in MRI contrast imaging .

Aplicaciones Científicas De Investigación

Safety and Efficacy Studies

Several large-scale studies have confirmed the safety and efficacy of gadoterate meglumine in various patient populations:

  • SECURE Study : An observational study involving over 35,000 patients demonstrated that this compound meglumine has an excellent safety profile, with only 0.12% of patients experiencing adverse events. The study also focused on the incidence of nephrogenic systemic fibrosis (NSF) among patients with renal impairment, finding no significant cases reported .
  • Efficacy Assessment : In a study assessing the efficacy of this compound meglumine, it was rated as effective or very effective in 99.53% of cases across a total of 3,426 patients. The presence of kidney disorders was linked to a higher likelihood of inefficacy .

Pediatric Applications

This compound meglumine has been evaluated for its pharmacokinetics and safety in pediatric populations. A phase IV study focused on children under two years old confirmed its efficacy and safety when administered at a dose of 0.1 mmol/kg . This highlights its versatility and adaptability for various age groups.

Case Study 1: Brain Tumor Imaging

A case study conducted by Lawrence N. Tanenbaum highlighted the use of this compound meglumine for imaging primary brain tumors. The study emphasized that this compound meglumine provided excellent visualization and characterization of lesions, aiding in diagnosis and treatment planning .

Case Study 2: Renal Impairment

In another observational study focusing on patients with renal impairment, follow-up assessments were conducted to monitor any adverse effects related to this compound meglumine administration. The results indicated that while some patients experienced mild reactions, there were no significant long-term effects or cases of NSF reported .

Table 1: Summary of Key Studies on this compound Meglumine

Study NameSample SizeKey FindingsAdverse Events (%)NSF Incidence
SECURE Study35,499Excellent safety profile; well-tolerated0.12None
Efficacy Assessment3,426Efficacy rated as effective in 99.53%MinimalNot reported
Pediatric StudyVariesSafe for use in children under 2 yearsNone reportedNot applicable

Mecanismo De Acción

Gadoterate is a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field. This magnetic moment enhances the relaxation rates of water protons in its vicinity, leading to an increase in signal intensity (brightness) of tissues during MRI. This property allows for the detailed visualization of internal structures and abnormalities .

Comparación Con Compuestos Similares

Gadoterate is compared with other gadolinium-based contrast agents such as:

  • Gadopentetic acid
  • Gadobenic acid
  • Gadoxetic acid
  • Gadoteridol
  • Gadobutrol

Uniqueness

This compound is unique due to its high stability, which reduces the risk of gadolinium release and associated toxicity. Its macrocyclic structure provides greater thermodynamic and kinetic stability compared to linear gadolinium-based contrast agents .

Propiedades

Fórmula molecular

C16H24GdN4O8-

Peso molecular

557.6 g/mol

Nombre IUPAC

gadolinium(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate

InChI

InChI=1S/C16H28N4O8.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);/q;+3/p-4

Clave InChI

GFSTXYOTEVLASN-UHFFFAOYSA-J

SMILES canónico

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Sinónimos

gadolinate(1-), (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetato(4-)-
gadolinium 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetate
gadolinium DOTA
gadoterate
gadoterate sodium
Gd-DOTA

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.